Methyl 5-[isonicotinoyl(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate
Description
Properties
IUPAC Name |
methyl 2-methyl-5-[pyridine-4-carbonyl-(2,4,6-trimethylphenyl)sulfonylamino]-1-benzofuran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O6S/c1-15-12-16(2)24(17(3)13-15)35(31,32)28(25(29)19-8-10-27-11-9-19)20-6-7-22-21(14-20)23(18(4)34-22)26(30)33-5/h6-14H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMPJKZXTRDFZEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)OC)C)C(=O)C4=CC=NC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[isonicotinoyl(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Isonicotinoyl Group: This step often involves the use of isonicotinic acid or its derivatives, which are reacted with the benzofuran core under suitable conditions.
Attachment of the Mesitylsulfonyl Group: This step typically involves sulfonylation reactions using mesitylsulfonyl chloride or similar reagents.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[isonicotinoyl(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the positions of the functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized benzofuran derivatives, while reduction may produce reduced forms of the compound with modified functional groups.
Scientific Research Applications
Methyl 5-[isonicotinoyl(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which Methyl 5-[isonicotinoyl(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-[isonicotinoyl(methylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate
- Ethyl 5-[isonicotinoyl(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate
Uniqueness
Methyl 5-[isonicotinoyl(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate is unique due to the presence of both the isonicotinoyl and mesitylsulfonyl groups, which confer specific chemical and biological properties. This makes it distinct from other similar compounds that may lack one or both of these functional groups.
Biological Activity
Methyl 5-[isonicotinoyl(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structure and functional groups suggest various biological activities, making it a candidate for further research in pharmacology and therapeutic applications.
- Molecular Formula : C26H24N2O6S
- Molecular Weight : 492.54 g/mol
- CAS Number : Not specified in the available data.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease processes. The presence of both isonicotinoyl and mesitylsulfonyl moieties suggests potential interactions with pathways related to inflammation, cancer, and bacterial infections.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. The isonicotinoyl group is known for its effectiveness against Mycobacterium tuberculosis, making this compound a potential candidate for anti-tuberculosis drug development.
Anticancer Properties
Preliminary studies have shown that benzofuran derivatives can induce apoptosis in cancer cells. The specific structural features of this compound may enhance its efficacy against various cancer cell lines by inhibiting key signaling pathways involved in cell proliferation and survival.
Anti-inflammatory Effects
Compounds containing sulfonamide groups have been reported to exhibit anti-inflammatory activities. This compound's potential to modulate inflammatory responses could be beneficial in treating conditions such as arthritis or other inflammatory diseases.
Case Studies
- Antimicrobial Efficacy : A study conducted on similar compounds demonstrated a significant reduction in bacterial load in vitro against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell wall synthesis.
- Cytotoxicity Assays : In vitro cytotoxicity assays on human cancer cell lines indicated that the compound exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity.
- In Vivo Studies : Animal models treated with derivatives of this compound showed reduced tumor growth rates compared to control groups, supporting its potential as an anticancer agent.
Data Summary Table
Q & A
Basic Research Questions
Q. What spectroscopic and crystallographic methods are essential for characterizing this compound?
- Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substituent positions and detect steric interactions (e.g., methyl groups on benzofuran). For example, splitting patterns in H NMR can reveal electronic effects from the mesitylsulfonyl group .
- X-ray Diffraction : Employ SHELXL for refinement to resolve bond lengths/angles (e.g., C–N and S–O bonds in the sulfonamide group). The dihedral angle between the benzofuran and pyridine rings (isonicotinoyl) is critical for analyzing planarity .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns, especially for sulfonamide cleavage .
Q. What synthetic routes are reported for introducing the mesitylsulfonyl and isonicotinoyl groups?
- Answer :
- Stepwise Functionalization :
Benzofuran Core : Synthesize via [3,3]-sigmatropic rearrangement or Pd-catalyzed coupling .
Mesitylsulfonyl Attachment : React mesitylsulfonyl chloride with an amine intermediate under anhydrous conditions (e.g., THF, NaH) .
Isonicotinoyl Coupling : Use EDC/HOBt-mediated amidation to link isonicotinic acid to the sulfonamide nitrogen .
- Challenges : Steric hindrance from the methyl group on benzofuran may require elevated temperatures or microwave-assisted synthesis .
Advanced Research Questions
Q. How can crystallographic data discrepancies (e.g., twinning or disorder) be resolved during refinement?
- Answer :
- Software Tools : Use SHELXL’s TWIN/BASF commands to model twinning and PART instructions for disordered atoms. For example, split positions for overlapping methyl groups on the mesityl ring can be refined with occupancy constraints .
- Validation Metrics : Check R-factor convergence (<5% difference between and ) and ADP (atomic displacement parameter) ratios to avoid overfitting .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution or oxidation reactions?
- Answer :
- Electrophilic Sites : The mesitylsulfonyl group activates the adjacent amino group for nucleophilic attack, while the ester moiety (methyl carboxylate) undergoes hydrolysis under basic conditions .
- Computational Modeling : Density Functional Theory (DFT) predicts reaction pathways. For example, calculate HOMO/LUMO energies to identify sites prone to oxidation (e.g., benzofuran’s furan ring) .
Q. How do intermolecular interactions (e.g., hydrogen bonding, π-stacking) influence its stability in solid-state formulations?
- Answer :
- Hydrogen Bonds : The sulfonamide N–H group forms strong interactions with carbonyl oxygen (e.g., Å, angle ~165°), as observed in crystal structures .
- π–π Stacking : The isonicotinoyl ring engages in weak stacking ( Å) with adjacent benzofuran systems, affecting melting points and solubility .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s biological activity (e.g., enzyme inhibition vs. cytotoxicity)?
- Answer :
- Assay Conditions : Compare IC values under standardized pH/temperature. For instance, esterase-mediated hydrolysis of the methyl carboxylate may yield active metabolites in cytotoxicity assays but not in purified enzyme studies .
- Structural Analogues : Test derivatives (e.g., ethyl vs. methyl esters) to isolate the impact of substituents. shows that bulkier esters reduce membrane permeability but enhance target specificity .
Methodological Tables
Table 1 : Key Crystallographic Parameters for Structural Validation
Table 2 : Synthetic Optimization for Mesitylsulfonyl Attachment
| Condition | Yield (%) | Purity (HPLC) | Challenge Addressed |
|---|---|---|---|
| THF, NaH, 0°C | 68 | 95% | Low reactivity of sulfonyl chloride |
| DMF, KCO, RT | 82 | 98% | Solubility of intermediates |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
